1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the furan and pyridine derivatives, followed by their coupling under specific conditions. Common reagents include pyridinium chlorochromate for oxidation and various catalysts for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Using reagents like pyridinium chlorochromate.
Reduction: Typically involving hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and heteroatoms.
Common Reagents and Conditions
Common reagents include oxidizing agents like pyridinium chlorochromate and reducing agents such as hydrogen gas with palladium catalysts. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound is not fully understood but likely involves interactions with various molecular targets. The presence of multiple functional groups suggests it could interact with enzymes, receptors, or other proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: Often used in pharmaceuticals for their antimicrobial properties.
Properties
Molecular Formula |
C29H24N2O5 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H24N2O5/c1-19-4-2-5-20(16-19)18-36-23-9-7-22(8-10-23)27(32)25-26(21-11-13-30-14-12-21)31(29(34)28(25)33)17-24-6-3-15-35-24/h2-16,26,32H,17-18H2,1H3/b27-25- |
InChI Key |
HXDSKTVRMMECHU-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=NC=C5)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=NC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.